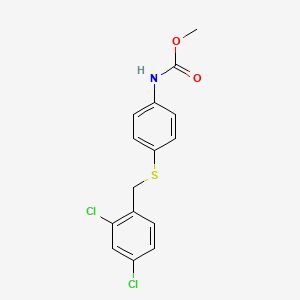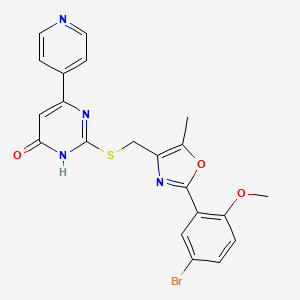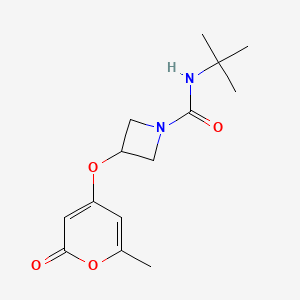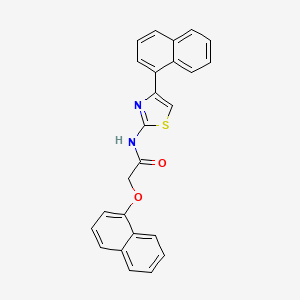
Methyl (4-((2,4-dichlorobenzyl)thio)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have the general formula R2NC(O)OR’, which includes organic compounds obtained by replacing one or more of the hydrogen atoms by other organic functional groups .
Synthesis Analysis
Carbamates can be synthesized from the reaction of alcohols with carbamoyl chlorides . Another method involves the reaction of chloroformates with amines . Carbamates can also be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .Molecular Structure Analysis
The molecular structure of a similar compound, 2-[(2,4-dichlorobenzyl)thio]quinazolin-4(3H)-one, has been reported . It’s important to note that the exact structure would depend on the specific substituents in the compound.Chemical Reactions Analysis
Carbamates participate in a variety of chemical reactions. For example, they can be formed from the reaction of alcohols with carbamoyl chlorides . In water solutions, the carbamate anion slowly equilibrates with the ammonium NH+ 4 cation and the carbonate CO2− 3 or bicarbonate HCO− 3 anions .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific carbamate would depend on its structure. For example, 2,4-Dichlorobenzyl alcohol, a related compound, has a melting point of 57 to 60 °C and a boiling point of 150 °C .Scientific Research Applications
Synthesis and Chemical Transformations
Methyl (4-((2,4-dichlorobenzyl)thio)phenyl)carbamate derivatives have been synthesized and evaluated for their biological activities. For instance, derivatives such as methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate demonstrated significant antifilarial activity and inhibition of leukemia cell proliferation, suggesting potential antitumor applications (Kumar et al., 1993). This highlights the compound's relevance in medicinal chemistry and drug discovery.
Chromatographic Applications
The chromatographic resolution of cellulose triphenylcarbamate derivatives, including those related to Methyl (4-((2,4-dichlorobenzyl)thio)phenyl)carbamate, has been explored for chiral recognition abilities. These studies suggest their application in analytical chemistry for the separation of enantiomers, demonstrating the compound's utility in enhancing chromatographic techniques (Okamoto et al., 1986).
Biological Monitoring and Environmental Applications
Investigations into the metabolism and biological monitoring of related carbamate pesticides have identified metabolites and degradation products, offering insights into environmental fate and potential toxicological impacts. For example, studies on phenmedipham, a related carbamate, have identified metabolites excreted in urine, providing a basis for monitoring exposure to these chemicals (Schettgen et al., 2001).
Agricultural Applications
The use of carbamate derivatives in agricultural applications, such as sustained release formulations for pesticides, demonstrates the compound's potential in enhancing the efficacy and safety of chemical treatments in farming. Such applications aim to reduce environmental impact and improve targeted pest control strategies (Campos et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on carbamates could include the development of new synthesis methods, the exploration of new applications, and the study of their biological activity. For example, triazole-pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties .
properties
IUPAC Name |
methyl N-[4-[(2,4-dichlorophenyl)methylsulfanyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-20-15(19)18-12-4-6-13(7-5-12)21-9-10-2-3-11(16)8-14(10)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNNHVOARBFMPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)SCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-((2,4-dichlorobenzyl)thio)phenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2693381.png)
![N-(3,4-dichlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2693382.png)
![6-methyl-3-propyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2693384.png)
![3-(3-Chloro-4-fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2693386.png)
![furan-3-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2693391.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2693394.png)

![2-chloro-5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2693397.png)

![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[d][1,3]thiazol-2-amine](/img/structure/B2693399.png)
![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2693400.png)


![2-({4-amino-5-[(5-chloro-2-thienyl)sulfonyl]pyrimidin-2-yl}thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2693404.png)